molecular formula C11H8FNO4 B1470168 3-[(4-Fluorobenzyl)oxy]isoxazole-5-carboxylic acid CAS No. 1428234-22-3

3-[(4-Fluorobenzyl)oxy]isoxazole-5-carboxylic acid

Cat. No.: B1470168
CAS No.: 1428234-22-3
M. Wt: 237.18 g/mol
InChI Key: VHZDAKRREFTGIM-UHFFFAOYSA-N
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Description

3-[(4-Fluorobenzyl)oxy]isoxazole-5-carboxylic acid is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Fluorobenzyl)oxy]isoxazole-5-carboxylic acid typically involves the use of metal-free synthetic routes, which are preferred due to their eco-friendly nature. One common method involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO₃) at ambient temperature . Another approach is the use of a one-pot, cascade reaction sequence of α-azido acrylates and aromatic oximes, which provides an efficient and straightforward synthesis under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve the use of scalable synthetic routes such as the Suzuki–Miyaura coupling reaction. This method is widely applied due to its mild reaction conditions and functional group tolerance . The process involves the use of organoboron reagents and palladium catalysts to form carbon-carbon bonds, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-[(4-Fluorobenzyl)oxy]isoxazole-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Mechanism of Action

The mechanism of action of 3-[(4-Fluorobenzyl)oxy]isoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in inflammation or cancer progression . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • Isoxazole-3-carboxylic acids
  • Isoxazole-5-carboxylic acids
  • 4,5-Diaryloisoxazol-3-carboxylic acids

Comparison: Compared to other isoxazole derivatives, 3-[(4-Fluorobenzyl)oxy]isoxazole-5-carboxylic acid is unique due to the presence of the fluorobenzyl group, which can enhance its biological activity and selectivity . This structural feature may also influence its chemical reactivity and stability, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[(4-fluorophenyl)methoxy]-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO4/c12-8-3-1-7(2-4-8)6-16-10-5-9(11(14)15)17-13-10/h1-5H,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZDAKRREFTGIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=NOC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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